molecular formula C13H13F3N2O2 B12952038 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-

6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-

Cat. No.: B12952038
M. Wt: 286.25 g/mol
InChI Key: WUAYNXWFCAAFKP-UHFFFAOYSA-N
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Description

6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzoxazepine family, which is characterized by a fused ring system containing both nitrogen and oxygen atoms. The presence of a trifluoromethyl group adds to its chemical stability and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)- involves multiple steps, typically starting with the preparation of the core benzoxazepine structure. This can be achieved through cyclization reactions involving appropriate precursors. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other benzoxazepine derivatives, 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)- stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C13H13F3N2O2

Molecular Weight

286.25 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazepin-11-one

InChI

InChI=1S/C13H13F3N2O2/c14-13(15,16)10-3-1-2-9-11(10)20-7-8-6-17-4-5-18(8)12(9)19/h1-3,8,17H,4-7H2

InChI Key

WUAYNXWFCAAFKP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)COC3=C(C2=O)C=CC=C3C(F)(F)F

Origin of Product

United States

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